N2,N4-bis(3-fluorophenyl)-6-morpholino-1,3,5-triazine-2,4-diamine hydrochloride
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Overview
Description
“N2,N4-bis(3-fluorophenyl)-5-nitropyrimidine-2,4,6-triamine” is a chemical compound . Its molecular formula is C16H12F2N6O2 .
Molecular Structure Analysis
The molecular formula of this compound is C16H12F2N6O2. It has an average mass of 358.302 Da and a monoisotopic mass of 358.098969 Da .Physical and Chemical Properties Analysis
This compound has a molecular weight of 358.3 g/mol. For more detailed physical and chemical properties, you may want to refer to a specialized database or resource .Scientific Research Applications
Neurokinin-1 Receptor Antagonists
Research has identified compounds with structures similar to N2,N4-bis(3-fluorophenyl)-6-morpholino-1,3,5-triazine-2,4-diamine hydrochloride as potential neurokinin-1 (NK1) receptor antagonists. These antagonists have shown efficacy in pre-clinical tests relevant to clinical outcomes in conditions such as emesis and depression, indicating their importance in developing treatments for these conditions (Harrison et al., 2001).
Synthesis and Biological Activity
A study on pyrimidine derivatives linked with morpholinophenyl has shown significant larvicidal activity, demonstrating the potential of these compounds in pest control and public health applications (Gorle et al., 2016).
Electrochemical Applications
Research involving Schiff bases related to the triazine class has highlighted their use in electrochemical applications, specifically as selective electrodes for metal ions. This indicates the compound's relevance in analytical chemistry, particularly for detecting and quantifying metal ions in various samples (Upadhyay et al., 2012).
NK1 Receptor Antagonist Synthesis
The efficient synthesis of an NK1 receptor antagonist, showcasing a methodological advancement in pharmaceutical chemistry, highlights the compound's role in the development of new therapeutic agents (Brands et al., 2003).
Fluorination and Electron Transport Material
Studies on the fluorination of alkylamines and the development of electron transport materials for OLEDs show the compound's potential in material science, particularly for improving the performance and efficiency of electronic devices (Takashi et al., 1999; Klenkler et al., 2008).
Safety and Hazards
Properties
IUPAC Name |
2-N,4-N-bis(3-fluorophenyl)-6-morpholin-4-yl-1,3,5-triazine-2,4-diamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18F2N6O.ClH/c20-13-3-1-5-15(11-13)22-17-24-18(23-16-6-2-4-14(21)12-16)26-19(25-17)27-7-9-28-10-8-27;/h1-6,11-12H,7-10H2,(H2,22,23,24,25,26);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMBMJEANACQSPP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC(=NC(=N2)NC3=CC(=CC=C3)F)NC4=CC(=CC=C4)F.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClF2N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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